molecular formula C13H16ClN B591957 (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride CAS No. 1810074-89-5

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

Cat. No.: B591957
CAS No.: 1810074-89-5
M. Wt: 221.728
InChI Key: CTQRODCNABQFFX-ZOWNYOTGSA-N
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Description

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral amine compound with a naphthalene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative, such as 2-naphthaldehyde.

    Reductive Amination: The naphthalene derivative undergoes reductive amination with a suitable amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can modify the amine group to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various naphthalene derivatives, amine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(Naphthalen-2-yl)ethanamine: A structurally similar compound with a shorter carbon chain.

    2-(Naphthalen-2-yl)propan-1-amine: A positional isomer with the amine group at a different location.

Uniqueness

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high selectivity and specificity.

Biological Activity

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H16_{16}ClN. The compound features a naphthalene ring, which is known for its aromatic properties, contributing to the compound's interaction with biological systems.

This compound primarily acts as a monoamine transporter inhibitor. It exhibits significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. This mechanism is similar to that of other stimulants like cocaine and MDMA, which also inhibit monoamine uptake in a non-selective manner .

Key Findings on Mechanisms:

  • Dopamine and Norepinephrine Uptake Inhibition : Studies indicate that the S-enantiomer of this compound is more potent in inhibiting the reuptake of dopamine and norepinephrine compared to its R-enantiomer .
  • Increased Locomotor Activity : Research has shown that administration of the S-enantiomer leads to increased locomotor activity in animal models, suggesting stimulant-like effects .

Biological Activity and Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Psychoactive Effects Exhibits stimulant properties similar to amphetamines.
Monoamine Transporter Inhibition Potent inhibitor of DAT and NET, leading to increased levels of dopamine and norepinephrine.
Locomotor Stimulation Increases locomotor activity in rodent models, indicative of stimulant effects.
Potential for Abuse Similar pharmacological profile to known drugs of abuse raises concerns about misuse.

Case Studies

  • Locomotor Activity Study : A study conducted by Gannon et al. demonstrated that the S-enantiomer significantly increased locomotor activity in rats compared to the R-enantiomer, highlighting its potential as a central nervous system stimulant .
  • Hepatotoxicity Assessment : Silva et al. evaluated the hepatotoxic effects of both enantiomers in primary cultures of rat hepatocytes. Their findings indicated no significant enantioselectivity in hepatotoxicity, suggesting that both forms may pose similar risks to liver health .
  • Conditioned Taste Avoidance : A study investigated aversive effects using conditioned taste avoidance tests with saccharin solutions. The S-enantiomer showed significant avoidance behavior, indicating potential adverse effects associated with consumption .

Properties

IUPAC Name

(1S)-1-naphthalen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQRODCNABQFFX-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-89-5
Record name 2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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